1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine
CAS No.:
Cat. No.: VC17431053
Molecular Formula: C9H9BrF3NO
Molecular Weight: 284.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrF3NO |
|---|---|
| Molecular Weight | 284.07 g/mol |
| IUPAC Name | 1-(2-bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C9H9BrF3NO/c1-15-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
| Standard InChI Key | CHTGNEIEYNZODS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(C(F)(F)F)N |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound features a benzene ring substituted at the 2- and 5-positions with bromine and methoxy groups, respectively. Attached to the aromatic ring is a 2,2,2-trifluoroethylamine moiety, which introduces significant electronic effects. The bromine atom acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized aromatic system .
Spectroscopic Signatures
-
¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons split by substituents, and amine protons (~δ 1.5–2.5 ppm).
-
¹⁹F NMR: A characteristic triplet for the CF₃ group (~δ -60 to -70 ppm).
Synthetic Methodologies and Optimization
Key Synthetic Pathways
The synthesis typically involves sequential functionalization of a phenyl precursor:
-
Bromination: Introduction of bromine at the 2-position using reagents like Br₂/FeBr₃ or NBS.
-
Methoxylation: Installation of the methoxy group via nucleophilic aromatic substitution or Ullmann coupling.
-
Trifluoroethylamine Incorporation: Achieved through reductive amination of a trifluoromethyl ketone intermediate .
Chemical Reactivity and Functional Transformations
Nucleophilic Aromatic Substitution
The bromine atom at the 2-position is highly reactive toward nucleophiles (e.g., amines, alkoxides), enabling derivatization:
This reactivity is enhanced by the electron-withdrawing CF₃ group .
Amine-Derived Reactions
-
Acylation: Forms stable amides with acyl chlorides.
-
Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .
Stability of Trifluoromethyl Group
The CF₃ group resists hydrolysis and oxidation, making it a robust functional group in harsh reaction conditions .
Comparative Analysis with Structural Analogues
| Compound | Substituents | Bioactivity | Reference |
|---|---|---|---|
| 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine | Methyl instead of methoxy | Lower receptor affinity | |
| (1S)-1-(5-Bromo-2-thienyl)-2,2,2-trifluoroethylamine | Thienyl ring | Enhanced kinase inhibition |
The methoxy group in 1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine confers improved solubility over methyl analogues, balancing lipophilicity and bioavailability .
Future Research Directions and Applications
Synthetic Chemistry Priorities
-
Enantioselective Synthesis: Development of chiral catalysts to access pure enantiomers.
-
Green Chemistry Approaches: Solvent-free or catalytic methods to improve sustainability .
Biological Screening
-
High-Throughput Assays: Test against cancer cell lines, microbial pathogens, and neurological targets.
-
QSAR Studies: Correlate structural features with activity to guide drug design .
Material Science Applications
-
Liquid Crystals: Fluorine’s polarity may stabilize mesophases.
-
Coordination Polymers: Amine groups can bind metal ions for catalytic frameworks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume